2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid (hereafter referred to by its IUPAC name) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The compound features a branched hexanoic acid backbone with two methyl groups at the 5th carbon, conferring steric bulk and hydrophobicity. Its molecular formula is C24H29NO4 (molecular weight: 403.49 g/mol), and it is identified under CAS number 270062-91-4 .
This derivative is primarily utilized in the synthesis of peptides requiring non-natural amino acids with enhanced stability or tailored physicochemical properties. Its branched structure may reduce enzymatic degradation in biological systems compared to linear analogs .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXGAUXGMHUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of 9H-fluorene-9-methanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with the amino acid, 5,5-dimethylhexanoic acid, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: The carboxyl group can be activated and substituted with various nucleophiles to form esters or amides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU, DIC, or EDC in the presence of a base like DIPEA.
Substitution: Alcohols or amines in the presence of activating agents like DCC or EDC.
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or peptide derivatives.
Substitution: Esters or amides.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key structural and molecular attributes of the target compound with similar Fmoc-protected amino acid derivatives:
Key Observations:
Chain Length and Branching: The target compound’s hexanoic acid backbone provides greater flexibility and lipophilicity compared to shorter analogs like the 2,3-dimethylbutanoic acid derivative .
Substituent Effects: Aromatic analogs (e.g., o-tolylpropanoic acid) exhibit enhanced solubility in organic solvents (e.g., DMF) and may facilitate peptide stacking in hydrophobic environments . Linear alkyl chains (e.g., pentylamino acetic acid) balance moderate hydrophobicity with reduced steric bulk, enabling efficient coupling .
Solubility and Reactivity:
- The target compound’s branched structure reduces solubility in polar solvents compared to linear analogs like 2-cyclohexyl-2-(Fmoc-amino)acetic acid (). This necessitates optimized solvent systems (e.g., DCM:DMF mixtures) during SPPS .
- Derivatives with electron-withdrawing groups (e.g., difluorohexanoic acid in ) show altered reactivity in amide bond formation due to inductive effects .
Hazard Profiles:
- Most Fmoc-protected amino acids share similar safety profiles, classified under Acute Toxicity Category 4 (oral, dermal, inhalation) due to irritant properties . However, analogs with aromatic or fluorinated groups (e.g., 4,4-difluorohexanoic acid) may produce toxic fumes upon combustion .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid (Fmoc-DMHA) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Fmoc-DMHA, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-DMHA is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₅ |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 133174-15-9 |
| SMILES | CC(C)(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C1=CC=CC=C1 |
This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing the fluorenyl scaffold. For instance, derivatives of Fmoc-DMHA have been evaluated for their efficacy against various strains of bacteria, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) values were observed to be promising against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Anti-Cancer Activity
The fluorenyl group has been associated with anticancer activity. Research indicates that compounds similar to Fmoc-DMHA exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with modified side chains demonstrated enhanced activity against breast cancer cell lines .
The biological mechanisms underlying the activity of Fmoc-DMHA are still being elucidated. However, it is believed that the compound may inhibit key enzymes involved in metabolic pathways critical to bacterial survival and cancer cell proliferation. The inhibition of InhA, an enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis, has been noted in related compounds .
Case Studies
- Antibacterial Screening : A study conducted on Fmoc-DMHA derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 128 µg/mL. These results suggest that structural modifications can enhance antibacterial potency .
- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives of Fmoc-DMHA exhibited cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 10 µM. The study emphasized the importance of the fluorenyl group in enhancing cellular uptake and subsequent cytotoxicity .
Q & A
Basic: What are the standard synthesis protocols for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid?
Answer:
The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:
- Amino Protection : Use Fmoc chloride or derivatives in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (-10°C to 20°C) to avoid side reactions .
- Carboxylic Acid Activation : Employ reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid for peptide bond formation .
- Purification : Column chromatography or HPLC is recommended to isolate the product, with MALDI-TOF mass spectrometry used for structural confirmation .
Basic: What safety precautions are essential when handling this compound?
Answer:
Based on GHS classifications (Category 4 acute toxicity for oral/dermal/inhalation routes):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in tightly sealed containers at -20°C to prevent decomposition. Avoid exposure to strong acids/bases or oxidizing agents .
- Emergency Measures : For skin contact, wash thoroughly with soap and water; for eye exposure, irrigate for ≥15 minutes and seek medical attention .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction kinetics .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor pH to avoid premature Fmoc deprotection .
- In-Line Analytics : Employ FTIR or NMR for real-time monitoring of reaction progress, enabling timely adjustments .
Advanced: What analytical techniques are most reliable for structural confirmation?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass determination (e.g., molecular formula C₂₃H₂₉NO₄) .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry and detect impurities (e.g., residual solvents) .
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity .
Basic: How should researchers address missing or contradictory toxicity data in safety documentation?
Answer:
- Cross-Referencing : Compare GHS classifications from multiple SDS sources (e.g., Key Organics vs. Indagoo) to identify consensus hazards .
- Precautionary Principle : Assume worst-case toxicity (e.g., Category 2 skin irritation) until validated data is available .
- In Silico Modeling : Tools like ECOSAR can predict ecotoxicity profiles for environmental risk assessments .
Advanced: What strategies resolve contradictions in stability data across SDS sources?
Answer:
- Experimental Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess decomposition pathways .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify incompatible storage conditions (e.g., UV light exposure) .
- Literature Synthesis : Review peer-reviewed studies on analogous Fmoc-protected compounds for extrapolated stability insights .
Basic: What are the ecological disposal considerations for this compound?
Answer:
- Waste Classification : Treat as hazardous due to potential bioaccumulation and aquatic toxicity. Avoid drain disposal .
- Neutralization : Hydrolyze Fmoc groups under basic conditions (pH >10) before incineration in licensed facilities .
Advanced: How can computational tools enhance experimental design for derivatives of this compound?
Answer:
- Molecular Dynamics Simulations : Predict binding affinities for medicinal chemistry applications (e.g., protease inhibition) .
- Retrosynthetic Software : Platforms like Synthia propose alternative synthetic routes to bypass patent restrictions .
- QSAR Modeling : Correlate structural modifications (e.g., substituents on the hexanoic acid backbone) with biological activity .
Basic: What are the critical incompatibilities noted for this compound?
Answer:
- Reactive Groups : Avoid contact with strong acids (risk of Fmoc deprotection) and oxidizing agents (risk of combustion) .
- Metal Catalysts : Transition metals (e.g., Cu²⁺) may catalyze unwanted side reactions during coupling steps .
Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to ensure reaction consistency .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio) and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
